molecular formula C40H78 B011909 (14E,18E)-lycopadiene CAS No. 111051-86-6

(14E,18E)-lycopadiene

Cat. No. B011909
M. Wt: 559 g/mol
InChI Key: JBDZFQFIKGPIRH-PQPPKSKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(14E,18E)-lycopadiene is a natural compound that belongs to the family of carotenoids. It is a tetraterpenoid hydrocarbon that is found in various plant species, including tomatoes, watermelon, and carrots. Lycopadiene is a precursor to lycopene, which is a well-known carotenoid that has been extensively studied for its health benefits. Lycopadiene has recently gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Biofuel Production

(14E,18E)-Lycopadiene, identified in the green algal strain Botryococcus braunii, shows potential in biofuel production. It's a tetraterpene hydrocarbon that could be a precursor to lycopane found in recent and ancient sediments. This makes it a candidate for renewable transportation fuels due to its significant accumulation in certain algal strains (Metzger & Casadevall, 1987).

Spectroscopic Analysis

Raman spectroscopy and Density Functional Theory (DFT) calculations have been utilized to understand the molecular structure of lycopadiene. These techniques provide detailed insights into the vibrational frequencies of this compound, aiding in the differentiation and identification of various hydrocarbons (Chun et al., 2017).

Biomarker Research

Biogenetic Relationships

Research has explored the biogenetic relationship between lycopadiene and other tetraterpenoid ethers. This contributes to our understanding of the biosynthetic pathways in green microalgae and their role in producing various hydrocarbons (Metzger et al., 2003).

Biosynthetic Pathway Studies

The biosynthetic pathway of lycopadiene has been studied, providing insights into enzymatic processes and substrate specificity. This research is crucial for understanding how different hydrocarbons are produced in algae and can have implications for bioengineering of algal strains for specific hydrocarbon production (Thapa et al., 2017).

properties

CAS RN

111051-86-6

Product Name

(14E,18E)-lycopadiene

Molecular Formula

C40H78

Molecular Weight

559 g/mol

IUPAC Name

(6R,10R,14E,18E,23R,27R)-2,6,10,14,19,23,27,31-octamethyldotriaconta-14,18-diene

InChI

InChI=1S/C40H78/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h21-22,33-34,37-40H,11-20,23-32H2,1-10H3/b35-21+,36-22+/t37-,38-,39+,40+/m1/s1

InChI Key

JBDZFQFIKGPIRH-PQPPKSKMSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)CCC[C@H](CCC/C(=C/CC/C=C(/CCC[C@@H](CCC[C@@H](CCCC(C)C)C)C)\C)/C)C

SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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